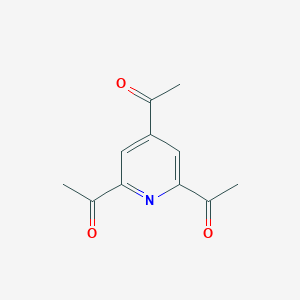

2,4,6-Triacetylpyridine

Descripción

2,4,6-Triacetylpyridine (CAS: 132855-04-0) is a heterocyclic organic compound derived from pyridine, featuring acetyl (-COCH₃) groups at the 2-, 4-, and 6-positions of the pyridine ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The acetyl substituents confer distinct electronic and steric properties, making it a valuable intermediate in coordination chemistry and organic synthesis. Its electron-withdrawing acetyl groups reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine, influencing its reactivity and ligand behavior in metal complexes .

Propiedades

Número CAS |

132855-04-0 |

|---|---|

Fórmula molecular |

C11H11NO3 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

1-(2,6-diacetylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C11H11NO3/c1-6(13)9-4-10(7(2)14)12-11(5-9)8(3)15/h4-5H,1-3H3 |

Clave InChI |

FTCWYGHVMOFNFE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |

SMILES canónico |

CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |

Sinónimos |

2,4,6-Triacetylpyridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 2,4,6-Triacetylpyridine and analogous acetylated pyridines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |

|---|---|---|---|---|

| 2,4,6-Triacetylpyridine | C₁₀H₉NO₃ | 191.18 | 132855-04-0 | 2, 4, 6 |

| 2,4,5-Triacetylpyridine | C₁₁H₁₁NO₃ | 205.21 | 78840-72-9 | 2, 4, 5 |

| 2,6-Diacetylpyridine-4-carboxaldehyde | C₁₂H₁₃NO₄ | 235.23 | 1393576-91-4 | 2, 6 (acetyl); 4 (aldehyde) |

Key Observations :

- Substituent Position Effects : The position of acetyl groups significantly impacts molecular symmetry and electronic distribution. For example, 2,4,6-Triacetylpyridine’s symmetrical substitution enhances steric hindrance around the pyridine nitrogen, reducing its basicity compared to asymmetrical analogs like 2,4,5-Triacetylpyridine .

- Functional Group Diversity : 2,6-Diacetylpyridine-4-carboxaldehyde introduces an aldehyde group, increasing polarity and reactivity for applications in Schiff base synthesis .

Physical and Chemical Properties

- Solubility: Mono-acetylated pyridines like 3-Acetylpyridine exhibit moderate water solubility (~600 mg/L) and a log Kow of 2.3 . In contrast, 2,4,6-Triacetylpyridine’s three hydrophobic acetyl groups likely reduce water solubility and increase lipophilicity.

- Basicity : Methyl-substituted pyridines, such as 2,4,6-Trimethylpyridine (pKa ~7.43), are more basic due to electron-donating methyl groups. The electron-withdrawing acetyl groups in 2,4,6-Triacetylpyridine lower its pKa, making it a weaker base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.